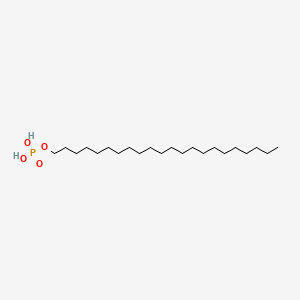
Dihydroxymaleic anhydride bis(hydrocinnamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroxymaleic anhydride bis(hydrocinnamate) is a chemical compound with the molecular formula C22H18O7 It is derived from maleic anhydride and hydrocinnamic acid, and it features two hydroxyl groups and two hydrocinnamate groups attached to the maleic anhydride core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxymaleic anhydride bis(hydrocinnamate) typically involves the reaction of maleic anhydride with hydrocinnamic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent. The process involves the formation of an intermediate, which is then converted to the final product through a series of steps, including esterification and cyclization.
Industrial Production Methods
Industrial production of dihydroxymaleic anhydride bis(hydrocinnamate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the desired compound.
化学反応の分析
Types of Reactions
Dihydroxymaleic anhydride bis(hydrocinnamate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrocinnamate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Dihydroxymaleic anhydride bis(hydrocinnamate) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of dihydroxymaleic anhydride bis(hydrocinnamate) involves its interaction with specific molecular targets and pathways. The hydroxyl groups and hydrocinnamate moieties play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Maleic Anhydride: A precursor to dihydroxymaleic anhydride bis(hydrocinnamate) with similar chemical properties.
Hydrocinnamic Acid: Another precursor with distinct biological activities.
3,4-Disubstituted Maleimides: Compounds with similar structural features and biological activities.
Uniqueness
Dihydroxymaleic anhydride bis(hydrocinnamate) is unique due to the presence of both hydroxyl and hydrocinnamate groups, which confer distinct chemical and biological properties
特性
CAS番号 |
5837-67-2 |
|---|---|
分子式 |
C22H18O7 |
分子量 |
394.4 g/mol |
IUPAC名 |
[2,5-dioxo-4-(3-phenylpropanoyloxy)furan-3-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C22H18O7/c23-17(13-11-15-7-3-1-4-8-15)27-19-20(22(26)29-21(19)25)28-18(24)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChIキー |
CIMLPWNHKBNSGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=C(C(=O)OC2=O)OC(=O)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


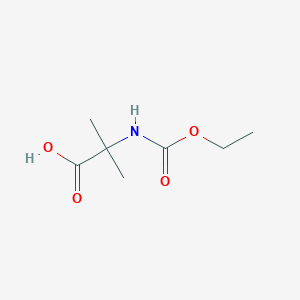
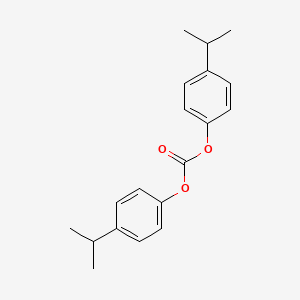
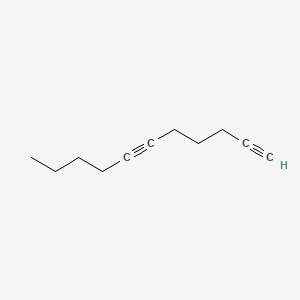
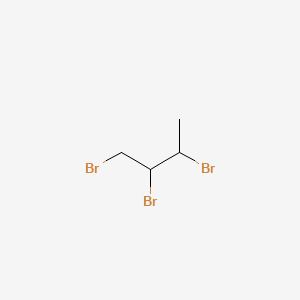
![1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B13810188.png)
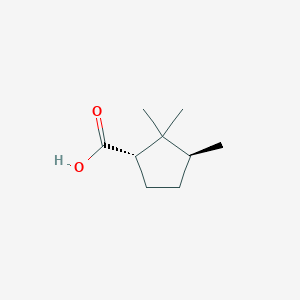
![Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate](/img/structure/B13810198.png)

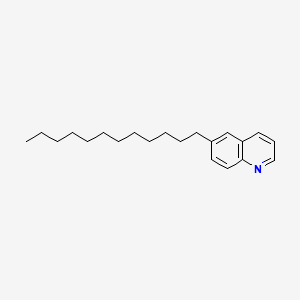
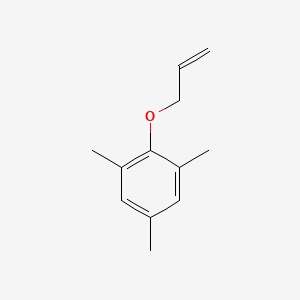
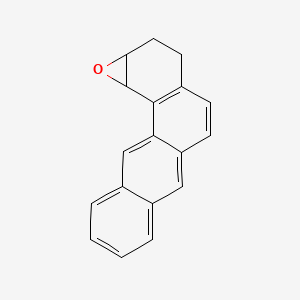
![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
![1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B13810254.png)
